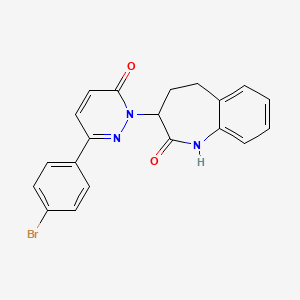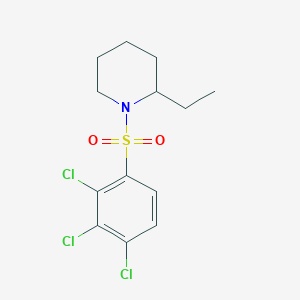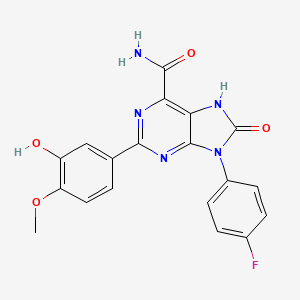
6-(4-bromophenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-bromophenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one is a complex organic compound that features a bromophenyl group, a hydroxy-dihydro-benzazepin group, and a pyridazinone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or similar compounds.
Introduction of the Bromophenyl Group: This step might involve a Suzuki coupling reaction between a bromophenyl boronic acid and a suitable pyridazinone derivative.
Formation of the Benzazepin Ring: This could involve a cyclization reaction of an appropriate precursor, followed by reduction to form the dihydro-benzazepin ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming ketones or quinones.
Reduction: Reduction reactions could target the bromophenyl group or the pyridazinone core, potentially forming amines or other reduced derivatives.
Substitution: The bromophenyl group is a good candidate for nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted derivatives, oxidized forms, or reduced forms of the original compound.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive agents.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or advanced coatings, due to their unique structural properties.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- 6-(4-chlorophenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one
- 6-(4-fluorophenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one
Uniqueness
The uniqueness of 6-(4-bromophenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one lies in the presence of the bromophenyl group, which can impart different electronic and steric properties compared to its chloro or fluoro analogs
特性
分子式 |
C20H16BrN3O2 |
|---|---|
分子量 |
410.3 g/mol |
IUPAC名 |
3-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C20H16BrN3O2/c21-15-8-5-14(6-9-15)17-10-12-19(25)24(23-17)18-11-7-13-3-1-2-4-16(13)22-20(18)26/h1-6,8-10,12,18H,7,11H2,(H,22,26) |
InChIキー |
GQRHSHXAJALXEY-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2NC(=O)C1N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B15106331.png)
methanone](/img/structure/B15106336.png)
![2-[4-(4-ethylphenyl)-5-oxo(4,10-dihydro-1,2,4-triazolo[4,3-a]quinazolinylthio)]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B15106342.png)
![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B15106346.png)
![N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B15106348.png)

![2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B15106365.png)
![1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one](/img/structure/B15106369.png)



![ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate](/img/structure/B15106401.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-methoxy-](/img/structure/B15106410.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15106420.png)
